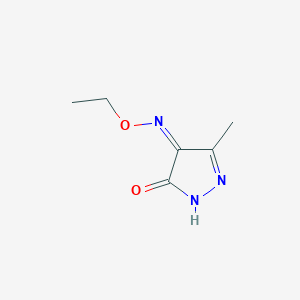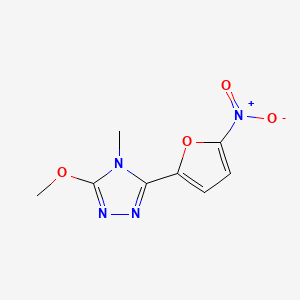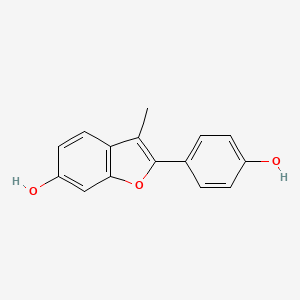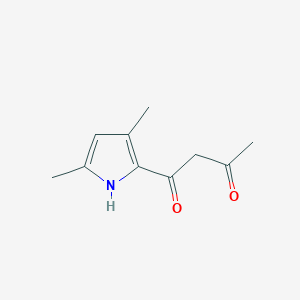![molecular formula C46H46O2P2 B12877718 (24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane](/img/structure/B12877718.png)
(24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine is a complex organophosphorus compound. It is known for its unique structure, which includes two diphenylphosphino groups attached to a decahydrodibenzo-dioxacyclohexadecine framework. This compound is of significant interest in the field of coordination chemistry and catalysis due to its ability to form stable complexes with various metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine typically involves the reaction of diphenylphosphine with a suitable precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation of the phosphine groups. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is usually maintained between 0°C and room temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Complexation: It readily forms complexes with transition metals, which can be used as catalysts in various organic transformations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various halides and nucleophiles.
Complexation: Transition metal salts such as palladium chloride, platinum chloride.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Complexation: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
(20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential use in biological systems as a probe for studying metal ion interactions.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in catalysis for various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of (20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine primarily involves its ability to coordinate with metal ions. The diphenylphosphino groups act as electron donors, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating organic transformations by providing a reactive center for the substrate molecules.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry with similar phosphine groups but lacks the dioxacyclohexadecine framework.
Bis(diphenylphosphino)methane: Another bidentate ligand with two diphenylphosphino groups but a different backbone structure.
1,2-Bis(diphenylphosphino)ethane: Similar in having two diphenylphosphino groups but with an ethane backbone.
Uniqueness
(20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine is unique due to its large, flexible dioxacyclohexadecine framework, which allows for the formation of more stable and diverse metal complexes compared to simpler phosphine ligands. This structural uniqueness enhances its utility in catalysis and coordination chemistry.
Propiedades
Fórmula molecular |
C46H46O2P2 |
|---|---|
Peso molecular |
692.8 g/mol |
Nombre IUPAC |
(24-diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C46H46O2P2/c1-2-4-6-20-36-48-42-32-22-34-44(50(39-27-15-9-16-28-39)40-29-17-10-18-30-40)46(42)45-41(47-35-19-5-3-1)31-21-33-43(45)49(37-23-11-7-12-24-37)38-25-13-8-14-26-38/h7-18,21-34H,1-6,19-20,35-36H2 |
Clave InChI |
AIXKDRLEXRFVAD-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCOC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid](/img/structure/B12877652.png)




![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)

![2-(Chloromethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12877675.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)



![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12877692.png)
